molecular formula C27H17F2N3 B12451368 N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine

N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine

Cat. No.: B12451368
M. Wt: 421.4 g/mol
InChI Key: GVYNWTLXZWVVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine is a complex organic compound characterized by the presence of fluorophenyl and acridinyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine typically involves the condensation of 4-fluorobenzaldehyde with 6-aminoacridine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes purification steps such as recrystallization and chromatography to obtain the compound in high purity. Optimization of reaction conditions, including solvent choice and reaction time, is crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of (E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

  • (E)-1-(4-chlorophenyl)-N-{6-[(E)-[(4-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine
  • (E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine

Comparison: Compared to its analogs with different halogen substituents (chlorine or bromine), (E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine exhibits unique properties due to the presence of fluorine. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, often enhancing its stability and bioactivity.

Properties

Molecular Formula

C27H17F2N3

Molecular Weight

421.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[6-[(4-fluorophenyl)methylideneamino]acridin-3-yl]methanimine

InChI

InChI=1S/C27H17F2N3/c28-22-7-1-18(2-8-22)16-30-24-11-5-20-13-21-6-12-25(15-27(21)32-26(20)14-24)31-17-19-3-9-23(29)10-4-19/h1-17H

InChI Key

GVYNWTLXZWVVPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC=C(C=C5)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.